molecular formula C28H27ClFN3O3 B11446493 5-[1-(2-chloro-4-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide

5-[1-(2-chloro-4-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide

Cat. No.: B11446493
M. Wt: 508.0 g/mol
InChI Key: XRRHNXMBFQCIEP-UHFFFAOYSA-N
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Description

5-{1-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-(2-PHENYLETHYL)PENTANAMIDE is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{1-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-(2-PHENYLETHYL)PENTANAMIDE typically involves multiple steps. The initial step often includes the formation of the quinazolinone core, followed by the introduction of the 2-chloro-4-fluorophenylmethyl group. The final step involves the attachment of the N-(2-phenylethyl)pentanamide moiety. Reaction conditions may vary, but common reagents include organic solvents, catalysts, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-{1-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-(2-PHENYLETHYL)PENTANAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different pharmacological properties.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

5-{1-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-(2-PHENYLETHYL)PENTANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-{1-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-(2-PHENYLETHYL)PENTANAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar core structures but different substituents.

    Fluorophenyl Compounds: Molecules containing fluorophenyl groups with varying functional groups.

    Phenylethylamides: Compounds featuring the phenylethylamide moiety with different core structures.

Uniqueness

The uniqueness of 5-{1-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-(2-PHENYLETHYL)PENTANAMIDE lies in its specific combination of functional groups and core structure, which may confer unique biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C28H27ClFN3O3

Molecular Weight

508.0 g/mol

IUPAC Name

5-[1-[(2-chloro-4-fluorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]-N-(2-phenylethyl)pentanamide

InChI

InChI=1S/C28H27ClFN3O3/c29-24-18-22(30)14-13-21(24)19-33-25-11-5-4-10-23(25)27(35)32(28(33)36)17-7-6-12-26(34)31-16-15-20-8-2-1-3-9-20/h1-5,8-11,13-14,18H,6-7,12,15-17,19H2,(H,31,34)

InChI Key

XRRHNXMBFQCIEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CCCCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=C(C=C(C=C4)F)Cl

Origin of Product

United States

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